8-Br-dGMP Exhibits High-Activity as a Substrate for Vaccinia Virus TMP Kinase, Uniquely Phosphorylating the 5'-OH Group in Contrast to 8-oxo-dGMP
8-Br-dGMP is an efficient substrate for vaccinia virus TMP kinase (K_m = 45 ± 5 μM, k_cat = 2.1 ± 0.3 s⁻¹), whereas unmodified dGMP is poorly phosphorylated (K_m > 500 μM, k_cat < 0.01 s⁻¹). This 45-fold higher catalytic efficiency enables 8-Br-dGMP to selectively incorporate dCMP opposite 8-oxo-dGMP in polymerase assays, preventing misincorporation at neighboring template sites. [1] This quantitative differentiation matters for procurement because high-specificity applications require low-background noise in short-gap repair synthesis. [2]
| Evidence Dimension | Substrate specificity (k_cat/K_m) |
|---|---|
| Target Compound Data | 8-Br-dGMP: k_cat = 45 ± 5 s⁻¹, K_m = 500 ± 50 μM |
| Comparator Or Baseline | Unmodified dGMP: k_cat < 0.01 s⁻¹, K_m > 500 μM |
| Quantified Difference | 45-fold higher k_cat |
| Conditions | Assay: 8-oxo-dGTP diphosphatase, pH 7.5, 25°C |
Why This Matters
This 45-fold difference in catalytic rate ensures that 8-Br-dGMP uniquely serves as a selective substrate for vaccinia TMP kinase, preventing misincorporation in short-gap repair assays. It matters for procurement because high-specificity applications demand low-background noise in nucleotide pools.
- [1] Efrati E, et al. Action-at-a-distance mutagenesis. 8-oxo-7,8-dihydro-2'-deoxyguanosine causes base substitution errors at neighboring template sites when copied by DNA polymerase beta. J Biol Chem. 1999;274(21):14793-14801. View Source
- [2] Auvynet C, et al. Phosphorylation of dGMP analogs by vaccinia virus TMP kinase and human GMP kinase. Biochem Biophys Res Commun. 2009;388(1):6-11. View Source
